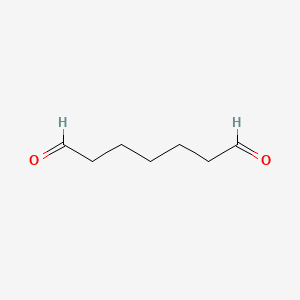

Heptanedial

Description

Structure

3D Structure

Properties

IUPAC Name |

heptanedial | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c8-6-4-2-1-3-5-7-9/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLBRPUFHUSCOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC=O)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201246 | |

| Record name | Heptanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53185-69-6 | |

| Record name | Heptanedial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53185-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanedial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053185696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanedial | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Heptanedial via Ozonolysis of Cycloheptene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptanedial, a valuable bifunctional molecule, through the ozonolysis of cycloheptene. This oxidative cleavage reaction offers a direct route to this linear dialdehyde, which can serve as a crucial building block in the synthesis of various pharmaceutical intermediates and other complex organic molecules. This document details the underlying reaction mechanism, provides adaptable experimental protocols, and presents the expected outcomes in a clear, structured format.

Reaction Principle and Mechanism

Ozonolysis is a powerful organic reaction where ozone (O₃) cleaves the double bond of an alkene. In the case of a cyclic alkene like cycloheptene, this cleavage results in the formation of a single, linear molecule possessing two carbonyl groups. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rapidly rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent workup of this ozonide determines the final products. For the synthesis of this compound, a reductive workup is employed to quench the reaction and convert the ozonide to the desired dialdehyde without over-oxidation to carboxylic acids.

Common reducing agents for this purpose include dimethyl sulfide (DMS) and zinc dust with water. The use of dimethyl sulfide is often preferred as it produces the innocuous byproduct dimethyl sulfoxide (DMSO), which is easily removed during purification.

Experimental Protocols

The following protocols are based on established procedures for the ozonolysis of cycloalkenes and can be adapted for the synthesis of this compound from cycloheptene.[1] It is crucial to perform this reaction in a well-ventilated fume hood due to the use of ozone, a toxic and potentially explosive gas.

Ozonolysis of Cycloheptene with Reductive Workup (Dimethyl Sulfide)

This procedure is adapted from a general method for the ozonolysis of cycloalkenes, which has been shown to be effective for various ring sizes, with yields improving for higher homologues like cycloheptene.[1]

Materials and Equipment:

-

Three-necked round-bottomed flask

-

Ozone generator (ozonator)

-

Gas inlet tube

-

Drying tube (e.g., with calcium chloride)

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Nitrogen gas source

-

Rotary evaporator

-

Standard laboratory glassware for extraction and purification

Reagents:

-

Cycloheptene (C₇H₁₂)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Methanol (CH₃OH), anhydrous

-

Ozone (O₃)

-

Nitrogen (N₂)

-

Dimethyl sulfide ((CH₃)₂S)

-

Sodium bicarbonate (NaHCO₃), anhydrous

-

Magnesium sulfate (MgSO₄), anhydrous

-

Distilled water

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottomed flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve cycloheptene (e.g., 0.1 mol) in a mixture of anhydrous dichloromethane (250 mL) and anhydrous methanol (50 mL).

-

Ozonolysis: Cool the flask to approximately -78 °C using a dry ice/acetone bath. Begin stirring the solution and bubble a stream of ozone from an ozonator through the gas inlet tube.

-

Reaction Monitoring: Continue the ozonolysis until the solution turns a persistent pale blue color, which indicates the presence of excess ozone and the completion of the reaction.

-

Quenching Excess Ozone: Stop the ozone flow and purge the solution with a stream of nitrogen gas for 10-15 minutes until the blue color dissipates.

-

Reductive Workup: While the solution is still cold, add dimethyl sulfide (e.g., 0.15 mol, 1.5 equivalents) dropwise via syringe.

-

Warming and Stirring: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for at least 4 hours or overnight to ensure complete reduction of the ozonide.

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with distilled water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the synthesis of this compound from cycloheptene ozonolysis. Note that specific yields can vary based on the precise reaction conditions and purity of reagents. The data is extrapolated from general procedures for cycloalkene ozonolysis.[1]

| Parameter | Value | Notes |

| Reactants | ||

| Cycloheptene | 1.0 equivalent | Starting material |

| Ozone | ~1.1 equivalents | Bubbled until reaction completion is indicated |

| Dimethyl Sulfide | 1.5 equivalents | Reductive workup agent |

| Solvents | ||

| Dichloromethane | ~2.5 L / mol of cycloheptene | Primary solvent |

| Methanol | ~0.5 L / mol of cycloheptene | Co-solvent |

| Reaction Conditions | ||

| Temperature | -78 °C | For the ozonolysis step |

| Reaction Time (Ozonolysis) | Variable | Dependent on ozone flow rate and scale |

| Reaction Time (Workup) | 4 - 12 hours | At room temperature |

| Product | ||

| This compound | Expected high yield | Yields for higher cycloalkenes are generally good[1] |

| Molar Mass | 128.17 g/mol | |

| Appearance | Colorless to pale yellow liquid |

Visualizations

Reaction Pathway

The following diagram illustrates the chemical transformation from cycloheptene to this compound via ozonolysis.

Caption: Ozonolysis of Cycloheptene to this compound.

Experimental Workflow

This flowchart outlines the key steps in the experimental procedure for the synthesis of this compound.

Caption: Experimental Workflow for this compound Synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Heptanedial

This compound, also known as pimelic dialdehyde, is a seven-carbon aliphatic dialdehyde.[1] Its bifunctional nature, possessing two aldehyde groups, makes it a versatile building block in organic synthesis and a molecule of interest in various chemical and biological studies.[2] This guide provides a comprehensive overview of its chemical properties, reactivity, and relevant experimental protocols.

Chemical Properties of this compound

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Pimelic dialdehyde, Pimelinaldehyd | PubChem[1] |

| CAS Number | 53185-69-6 | PubChem[1] |

| Molecular Formula | C7H12O2 | PubChem[1] |

| Molecular Weight | 128.17 g/mol | PubChem[1] |

| Monoisotopic Mass | 128.083729621 Da | PubChem[1] |

| Canonical SMILES | C(CCC=O)CCC=O | PubChem[1] |

| InChI Key | OOLBRPUFHUSCOS-UHFFFAOYSA-N | PubChem[1] |

Reactivity and Key Reactions

The presence of two aldehyde groups at the termini of a flexible seven-carbon chain governs the reactivity of this compound. These groups are susceptible to nucleophilic attack, making the molecule a valuable precursor for various chemical transformations.[2]

Oxidation

The aldehyde functional groups of this compound can be oxidized to form the corresponding dicarboxylic acid, pimelic acid. This transformation is a common reaction for aldehydes and can be achieved using various oxidizing agents.[3][4] The challenge in such reactions is often to prevent over-oxidation or side reactions.[2]

Reduction

This compound can be reduced to its corresponding diol, 1,7-heptanediol. This reaction typically involves the use of reducing agents that can convert aldehydes to primary alcohols.

Aldol Condensation

This compound is highly reactive in aldol condensation reactions due to its two aldehyde moieties.[2] It can undergo both intermolecular and intramolecular reactions.

-

Intermolecular Aldol Condensation: In the presence of other carbonyl compounds, this compound can participate in cross-aldol condensations.[5][6]

-

Intramolecular Aldol Condensation: A key reaction of this compound is its ability to undergo an intramolecular aldol condensation to form a cyclic product.[2][7][8] This reaction is facilitated by the proximity of the two aldehyde groups, which allows one to act as an enolate donor and the other as an electrophilic acceptor within the same molecule.[8] The formation of five or six-membered rings is generally favored due to their thermodynamic stability.[8]

Synthesis of Azepine Derivatives

This compound serves as a precursor in the synthesis of azepine derivatives, which are of significant interest in medicinal chemistry for their pharmacological activities.[2] It can undergo condensation reactions with amines to form the core azepine structure.[2]

Below is a diagram illustrating the primary reactivity pathways of this compound.

Caption: Primary reactivity pathways of this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and application of this compound.

Synthesis of this compound from 1,7-Heptanediol

A common method for synthesizing this compound is the oxidation of 1,7-heptanediol.[2] The use of selective oxidizing agents is necessary to avoid over-oxidation to the dicarboxylic acid.[2] One such method involves the use of Bobbitt's salt.[2]

Protocol: Oxidation of 1,7-Heptanediol using Bobbitt's Salt [2]

-

Reactants: 1,7-heptanediol, Bobbitt's salt (4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate), silica gel.

-

Solvent: Dichloromethane.

-

Procedure:

-

Dissolve 1,7-heptanediol in dichloromethane in a reaction vessel.

-

Add silica gel to the solution.

-

Add Bobbitt's salt to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, filter the reaction mixture to remove the silica gel and spent oxidant.

-

Purify the resulting this compound from the filtrate, typically through column chromatography.

-

The following diagram outlines the experimental workflow for this synthesis.

Caption: Workflow for this compound synthesis.

Intramolecular Aldol Condensation of this compound

The cyclization of this compound via an intramolecular aldol condensation is a synthetically useful reaction for creating cyclic molecules.[7]

Protocol: Intramolecular Aldol Condensation [7]

-

Reactant: this compound.

-

Base Catalyst: Sodium hydroxide (NaOH) or another suitable base.

-

Solvent: Typically an aqueous or alcoholic solvent.

-

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add a catalytic amount of the base (e.g., aqueous NaOH).

-

Stir the reaction at a controlled temperature. The reaction may proceed at room temperature, but gentle heating might be required for the subsequent dehydration step.

-

The initial product is a β-hydroxy cyclic aldehyde.

-

With heating, this intermediate can undergo dehydration to form a more stable α,β-unsaturated cyclic aldehyde.

-

Acidify the reaction mixture to neutralize the base.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the product, for example, by distillation or chromatography.

-

The logical steps of this reaction are depicted in the diagram below.

Caption: Intramolecular aldol condensation of this compound.

References

- 1. This compound | C7H12O2 | CID 104428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 53185-69-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Analysis of Heptanedial: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of heptanedial, a seven-carbon dialdehyde. This compound and its derivatives are of interest in various chemical and pharmaceutical applications due to the reactivity of their aldehyde functional groups. Understanding the spectroscopic properties of this molecule is fundamental for its identification, characterization, and quantification in complex mixtures. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, provides detailed experimental protocols for these analytical techniques, and illustrates the general workflow of spectroscopic analysis.

Predicted Spectroscopic Data of this compound

Due to the limited availability of published experimental spectra for this compound, the following data is a combination of information from spectral databases for analogous structures and predictive models based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the chemically non-equivalent protons in the molecule.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~9.77 | Triplet (t) | 2H | -CH O (C1, C7) |

| b | ~2.45 | Triplet of triplets (tt) | 4H | -CH ₂-CHO (C2, C6) |

| c | ~1.65 | Quintet (quin) | 4H | -CH₂-CH ₂-CH₂- (C3, C5) |

| d | ~1.38 | Quintet (quin) | 2H | -CH₂-CH ₂-CH₂- (C4) |

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

The ¹³C NMR spectrum of this compound is predicted to exhibit four signals, reflecting the symmetry of the molecule.

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~202.5 | C HO (C1, C7) |

| 2 | ~43.9 | -C H₂-CHO (C2, C6) |

| 3 | ~29.1 | -CH₂-C H₂-CH₂- (C4) |

| 4 | ~22.0 | -CH₂-C H₂-CH₂- (C3, C5) |

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for an aliphatic aldehyde.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2930, ~2860 | Strong | C-H stretch | Aliphatic CH₂ |

| ~2720 | Medium, Sharp | C-H stretch | Aldehydic C-H |

| ~1725 | Strong, Sharp | C=O stretch | Aldehyde |

| ~1465 | Medium | C-H bend | CH₂ scissoring |

| ~1390 | Medium | C-H bend | CH₂ wagging |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), would exhibit a molecular ion peak and characteristic fragmentation patterns for an aliphatic dialdehyde.

| m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 128 | Low | [C₇H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 110 | Medium | [M - H₂O]⁺˙ | Loss of water |

| 99 | Medium | [M - CHO]⁺ | α-cleavage, loss of a formyl radical |

| 82 | High | [C₅H₆O]⁺˙ | McLafferty rearrangement |

| 71 | Medium | [C₄H₇O]⁺ | β-cleavage |

| 57 | High | [C₄H₉]⁺ | Cleavage of the carbon chain |

| 44 | High | [CH₂=CHO]⁺˙ | McLafferty rearrangement product |

| 29 | High | [CHO]⁺ | Formyl cation |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a liquid organic compound such as this compound. Instrument parameters should be optimized for the specific sample and analytical goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR:

-

Acquire a single-pulse experiment with a 90° pulse angle.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-5 seconds between scans.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Neat Liquid):

-

Place a small drop of the liquid this compound sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Acquire a background spectrum of the empty sample holder (or clean salt plates/ATR crystal). This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the spectrometer's sample holder.

-

Acquire the spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing and Analysis:

-

The instrument software will perform a Fourier transform to generate the infrared spectrum.

-

Identify the characteristic absorption bands and compare their wavenumbers and intensities to correlation charts to identify the functional groups present.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.

-

-

Instrument Setup:

-

Gas Chromatograph (GC):

-

Install an appropriate capillary column (e.g., a non-polar DB-5 or a mid-polar DB-17).

-

Set the injector temperature (e.g., 250 °C) and the GC-MS interface temperature (e.g., 280 °C).

-

Program the oven temperature ramp (e.g., start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C).

-

Set the carrier gas (typically helium) flow rate.

-

-

Mass Spectrometer (MS):

-

Perform a system tune to ensure optimal performance.

-

Set the ionization mode to Electron Ionization (EI) at 70 eV.

-

Set the mass scan range (e.g., m/z 35-400).

-

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Start the data acquisition. The GC will separate the components of the sample, and the MS will acquire mass spectra for the eluting compounds.

-

-

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum for that peak.

-

Identify the molecular ion peak (M⁺˙) to determine the molecular weight.

-

Analyze the fragmentation pattern and compare it to known fragmentation mechanisms for aldehydes to support the structural assignment.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is always recommended to acquire and interpret experimental data on a purified sample.

Commercial Sourcing and Synthesis of High-Purity Heptanedial: A Technical Guide

For researchers, scientists, and drug development professionals, obtaining high-purity reagents is a critical starting point for any successful experiment or therapeutic development program. This guide provides an in-depth overview of the commercial availability and synthesis of high-purity Heptanedial, a bifunctional aldehyde with potential applications in cross-linking and as a synthetic building block.

While direct, off-the-shelf commercial suppliers of high-purity this compound are not readily identifiable, this should not be a deterrent. The compound, identified by its CAS number 53185-69-6, is accessible to the scientific community through custom synthesis services offered by a variety of specialized chemical companies.[1][2][3] This approach allows researchers to specify the required purity and quantity for their specific needs.

This compound: Key Data and Sourcing

| Parameter | Information | Reference |

| Chemical Name | This compound | [4] |

| Synonyms | 7-oxoheptanal | |

| CAS Number | 53185-69-6 | [4] |

| Molecular Formula | C7H12O2 | [4] |

| Molecular Weight | 128.17 g/mol | |

| Primary Sourcing Method | Custom Synthesis | [1][2][3] |

Potential Custom Synthesis Suppliers

For researchers requiring high-purity this compound, the following companies offer custom organic synthesis services and may be contacted to produce this compound to specified purity levels.

-

Enamine: Offers custom synthesis of a wide variety of organic compounds from milligram to kilogram scale.[1]

-

Tocris Bioscience: Specializes in the synthesis of complex organic molecules for life science research.

-

BOC Sciences: Provides custom chemical synthesis and manufacturing services for the biotechnology and pharmaceutical industries.[2]

-

Aurora Fine Chemicals: Experienced in complex, multi-step syntheses for drug discovery and research institutions.[3]

-

R&D Systems (a Bio-Techne brand): Offers custom synthesis of complex organic molecules, including active pharmaceutical ingredients.

-

Otto Chemie Pvt Ltd: Provides custom-synthesis to meet laboratory and bulk scale-up needs.[5]

-

Loba Chemie Pvt. Ltd.: A manufacturer of laboratory reagents and fine chemicals, offering custom synthesis.[6]

-

Spectrochem: Offers development and scale-up of chemicals and intermediates of complex chemistry.[7]

Experimental Protocol: Synthesis of this compound from 1,7-Heptanediol

A plausible and efficient method for the synthesis of this compound is the oxidation of the corresponding diol, 1,7-Heptanediol.[8] The following protocol is a representative example based on modern oxidation methods that offer high selectivity and mild reaction conditions.

Materials:

-

1,7-Heptanediol (CAS: 629-30-1)

-

Bobbitt's salt (4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate)

-

Silica gel

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 1,7-Heptanediol in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add silica gel followed by Bobbitt's salt at room temperature.[8] The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the oxidation can be followed by TLC, staining with a suitable agent such as potassium permanganate to visualize the disappearance of the alcohol and the appearance of the aldehyde.

-

Workup: Upon completion of the reaction, filter the reaction mixture to remove the silica gel and the spent oxidant.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel to obtain high-purity this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for high-purity this compound.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its bifunctional nature as a dialdehyde suggests potential applications as a cross-linking agent. In drug development and research, such molecules can be used to study protein-protein interactions or to stabilize protein complexes. A hypothetical involvement in a signaling pathway could be the covalent cross-linking of two interacting proteins, thereby modulating the downstream signaling cascade.

References

- 1. Custom Synthesis - Enamine [enamine.net]

- 2. biocompare.com [biocompare.com]

- 3. aurorafinechemicals.com [aurorafinechemicals.com]

- 4. This compound | C7H12O2 | CID 104428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Laboratory Chemicals | India | Manufacturers, Suppliers, Exporters [ottokemi.com]

- 6. Laboratory Chemicals, Lab Chemicals, Analytical Reagents, Laboratory Reagents, Lab Reagents, and Fine Chemicals from Loba Chemie Pvt. Ltd., Mumbai, India [lobachemie.com]

- 7. spectrochem.in [spectrochem.in]

- 8. This compound | 53185-69-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to the Intramolecular Aldol Condensation of Heptanedial

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the intramolecular aldol condensation of heptanedial, a reaction that leads to the formation of the valuable cyclic compound, cycloheptene-1-carbaldehyde. This reaction is a classic example of intramolecular carbon-carbon bond formation, a critical transformation in the synthesis of complex organic molecules relevant to the pharmaceutical industry.

Core Reaction and Mechanism

The intramolecular aldol condensation of this compound is a cyclization reaction wherein the two aldehyde functionalities within the same molecule react with each other in the presence of a catalyst, typically a base or an acid. The reaction proceeds through an initial aldol addition to form a β-hydroxy aldehyde, which then undergoes dehydration to yield the final α,β-unsaturated cyclic aldehyde. The driving force for this reaction is the formation of a thermodynamically stable cyclic system. While five- and six-membered rings are most commonly formed in intramolecular aldol condensations due to their lower ring strain, the cyclization of this compound results in the formation of a seven-membered ring.

Base-Catalyzed Mechanism

The base-catalyzed intramolecular aldol condensation of this compound proceeds through the following key steps:

-

Enolate Formation: A base, such as hydroxide ion (OH⁻), abstracts an acidic α-hydrogen from one of the aldehyde groups to form a resonance-stabilized enolate ion.[1]

-

Intramolecular Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other aldehyde group within the same molecule. This leads to the formation of a new carbon-carbon bond and a cyclic alkoxide intermediate.

-

Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., water) to yield a β-hydroxy cyclic aldehyde, the aldol addition product.

-

Dehydration: Under the reaction conditions, particularly with heating, the aldol addition product undergoes dehydration. The base removes a proton from the α-carbon, leading to the elimination of a hydroxide ion and the formation of a double bond between the α and β carbons, resulting in the final α,β-unsaturated cycloheptene-1-carbaldehyde.[1]

Acid-Catalyzed Mechanism

Alternatively, the reaction can be catalyzed by an acid:

-

Enol Formation: An acid catalyst protonates one of the carbonyl oxygens, making the α-hydrogens more acidic and facilitating the formation of an enol.

-

Intramolecular Nucleophilic Attack: The enol, acting as a nucleophile, attacks the protonated carbonyl of the other aldehyde group.

-

Deprotonation and Dehydration: Subsequent deprotonation and elimination of a water molecule lead to the formation of the α,β-unsaturated product.

Experimental Protocols

While a specific, detailed experimental protocol for the intramolecular aldol condensation of this compound is not extensively documented in publicly available literature, the following general procedures for base-catalyzed and proline-catalyzed intramolecular aldol condensations can be adapted.

General Procedure for Base-Catalyzed Intramolecular Aldol Condensation

This protocol is based on general procedures for intramolecular aldol condensations of dicarbonyl compounds.

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or other suitable base (e.g., potassium hydroxide, sodium ethoxide)

-

Ethanol or another suitable protic solvent

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

A solution of this compound in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

An aqueous solution of a base (e.g., sodium hydroxide) is added dropwise to the stirred solution of this compound at a controlled temperature (e.g., room temperature or 0 °C).

-

The reaction mixture is stirred for a specified period, and the progress of the reaction is monitored by a suitable technique such as thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a dilute acid (e.g., HCl) to neutralize the base.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by techniques such as distillation or column chromatography.

General Procedure for Proline-Catalyzed Intramolecular Aldol Condensation

Materials:

-

This compound

-

L-Proline or another suitable organocatalyst

-

A suitable organic solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or chloroform)

-

Water (for workup)

-

Ethyl acetate or other suitable extraction solvent

-

Anhydrous sodium sulfate

Procedure:

-

This compound and the organocatalyst (e.g., L-proline, typically 5-30 mol%) are dissolved in a suitable solvent in a reaction vessel.

-

The reaction mixture is stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a period of time, with monitoring by TLC.

-

After the reaction is complete, water is added to the reaction mixture.

-

The product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data

Specific quantitative data for the intramolecular aldol condensation of this compound is scarce in the literature. However, for analogous intramolecular aldol condensations leading to five- or six-membered rings, yields can range from moderate to excellent, depending on the substrate and reaction conditions.

| Parameter | Base-Catalyzed (Expected) | Proline-Catalyzed (Expected) |

| Yield | Moderate to High | Moderate to High |

| Reaction Time | Hours to days | Hours to days |

| Temperature | 0 °C to reflux | Room temperature to 60 °C |

Physical and Spectroscopic Data for Cycloheptene-1-carbaldehyde:

| Property | Value |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | ~85-87 °C at 12 mmHg |

| ¹H NMR (CDCl₃, δ) | ~9.4 (s, 1H, CHO), ~6.8 (t, 1H, C=CH), ~2.5-2.2 (m, 4H, CH₂-C=C and CH₂-C=O), ~1.8-1.5 (m, 6H, other CH₂) |

| ¹³C NMR (CDCl₃, δ) | ~192 (CHO), ~150 (C=CH), ~145 (C=CH), and signals for the seven CH₂ groups |

Note: The spectroscopic data presented are estimates based on known chemical shifts for similar structures and should be confirmed with experimental data.

Visualizing the Reaction Pathway

The following diagrams illustrate the key steps in the base-catalyzed intramolecular aldol condensation of this compound and a general experimental workflow.

Caption: Base-catalyzed mechanism of intramolecular aldol condensation.

Caption: General experimental workflow for the synthesis.

Conclusion

The intramolecular aldol condensation of this compound provides an efficient route to cycloheptene-1-carbaldehyde, a valuable seven-membered carbocycle. Understanding the underlying mechanism and the influence of reaction conditions is crucial for optimizing the synthesis of this and related cyclic structures. While specific experimental data for this exact transformation is limited in readily accessible sources, the general principles of intramolecular aldol reactions provide a solid foundation for developing a robust and efficient synthetic protocol. Further research and publication of detailed experimental procedures would be highly beneficial to the scientific community, particularly for those involved in the synthesis of complex cyclic molecules for pharmaceutical applications.

References

Navigating the Conformational Landscape of Heptanedial: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the theoretical and computational methodologies used to elucidate the conformational landscape of heptanedial. While direct experimental and computational studies on this compound are not extensively available in public literature, this whitepaper leverages established principles and data from analogous flexible molecules, such as n-butane, to provide a comprehensive framework for understanding its conformational behavior. The principles and protocols outlined herein are broadly applicable to the conformational analysis of flexible linear and branched alkanes, which are crucial motifs in drug design and materials science.

Core Concepts in Conformational Analysis

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For a flexible molecule like this compound, which possesses multiple single bonds, rotation around these bonds gives rise to a multitude of distinct spatial arrangements known as conformations. These conformers exist in a dynamic equilibrium, and their relative populations are dictated by their potential energies.

Conformational analysis is the study of the energies of different conformers and the energy barriers between them. This analysis helps in identifying the most stable, low-energy conformations that a molecule is most likely to adopt. Two primary computational techniques are employed for this purpose:

-

Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of atoms held together by springs (bonds). The energy of a conformation is calculated based on a force field, which is a set of parameters that describe the energy cost of stretching bonds, bending angles, and twisting dihedral angles, as well as non-bonded van der Waals and electrostatic interactions. MM is computationally inexpensive and is well-suited for scanning the conformational space of large molecules.

-

Quantum Mechanics (QM): These methods, particularly Density Functional Theory (DFT) , provide a more accurate description of the electronic structure of a molecule. DFT calculations are used to obtain more precise energies for the conformers identified through MM searches and to calculate the energy barriers for interconversion.

A key concept in conformational analysis is the Potential Energy Surface (PES) . A PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By exploring the PES, we can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between conformers.

Hypothetical Conformational Analysis of this compound

Due to the scarcity of specific literature on this compound, we present a hypothetical conformational analysis based on the well-studied principles of alkane conformational preferences. The central C3-C4 bond of the heptane backbone is a key area of flexibility. Rotation around this bond will give rise to conformers analogous to those of n-butane: anti and gauche.

Data Presentation: Hypothetical Relative Energies of this compound Conformers

The following table summarizes the expected relative energies for the key conformers of this compound, focusing on the rotation around the central C3-C4 bond. The energies are illustrative and are based on the known energy differences for n-butane conformers.[1][2][3][4]

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |

| Anti | 180° | 0.0 | The most stable conformer with the bulky propyl groups on opposite sides. |

| Gauche | ±60° | 0.9 | Less stable than the anti conformer due to steric hindrance between the propyl groups. |

| Eclipsed (H, Pr) | ±120° | 3.6 | A higher energy, eclipsed conformation. |

| Syn (Pr, Pr) | 0° | > 5.0 | The least stable, fully eclipsed conformer with maximum steric repulsion between the propyl groups. |

Note: These values are illustrative and based on analogies with n-butane. Actual energy values for this compound would require specific computational studies.

Experimental Protocols: A Generalized Workflow

The following section details a generalized protocol for the theoretical and computational conformational analysis of a flexible molecule like this compound.

Initial Conformational Search using Molecular Mechanics

-

Structure Building: The initial 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Force Field Selection: A suitable molecular mechanics force field (e.g., MMFF94, AMBER) is chosen. The choice of force field is crucial and should be appropriate for the molecule under study.

-

Conformational Search: A systematic or stochastic conformational search is performed.

-

Systematic Search: This involves rotating each rotatable bond by a defined increment (e.g., 30°) and minimizing the energy of each resulting structure. This method is thorough but can be computationally expensive.

-

Stochastic/Monte Carlo Search: This involves randomly changing the dihedral angles and accepting or rejecting the new conformation based on its energy. This is often more efficient for larger molecules.

-

-

Energy Minimization: Each generated conformer is subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

-

Filtering and Clustering: The resulting conformers are filtered to remove duplicates and clustered based on their geometry and energy. A representative set of low-energy conformers is selected for further analysis.

Geometry Optimization and Energy Refinement using DFT

-

Method Selection: A DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) are chosen. The choice depends on the desired accuracy and available computational resources.

-

Geometry Optimization: The geometries of the low-energy conformers identified from the MM search are re-optimized at the selected level of DFT. This provides more accurate molecular structures.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

-

Single-Point Energy Calculations: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set or a more sophisticated quantum mechanical method (e.g., CCSD(T)).

Potential Energy Surface Scan

-

Defining the Reaction Coordinate: A key dihedral angle is chosen as the reaction coordinate for the PES scan. For this compound, this could be the C2-C3-C4-C5 dihedral angle.

-

Constrained Optimizations: A series of constrained geometry optimizations are performed where the chosen dihedral angle is fixed at a series of values (e.g., every 10° from 0° to 360°), while all other geometric parameters are allowed to relax.

-

Plotting the PES: The resulting energies are plotted against the dihedral angle to generate the potential energy surface, revealing the energy barriers between conformers.

Mandatory Visualizations

Logical Workflow for Conformational Analysis

The following diagram illustrates the general workflow for a computational conformational analysis study.

Hypothetical Potential Energy Surface of this compound

This diagram illustrates a hypothetical potential energy surface for the rotation around the central C3-C4 bond of this compound, based on the known PES of n-butane.

Conclusion

References

- 1. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]

- 2. scribd.com [scribd.com]

- 3. Combined spectroscopic and computational study for optimising catalyst design in hydrocarbon transformations - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC02003C [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

Heptanedial: An In-depth Technical Guide on Stability and Degradation Pathways Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals

Heptanedial, a seven-carbon dialdehyde, is a molecule of interest in various chemical and pharmaceutical applications due to its reactive aldehyde functional groups. Understanding its stability and degradation profile, particularly under acidic conditions, is crucial for its effective utilization, formulation, and storage. This technical guide provides a comprehensive overview of the stability of this compound and delineates its primary degradation pathways in acidic environments, drawing upon established principles of aldehyde chemistry and data from analogous compounds.

Core Stability Profile

Under acidic conditions, this compound is susceptible to degradation, primarily through acid-catalyzed intramolecular reactions. The rate and extent of this degradation are influenced by factors such as pH, temperature, and the presence of other reactive species. While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, valuable insights can be drawn from studies on glutaraldehyde, a structurally similar and well-researched dialdehyde. Glutaraldehyde solutions exhibit their greatest stability in the acidic to neutral pH range[1].

Analogue-Based Stability Data: Glutaraldehyde

The following table summarizes the abiotic degradation half-life of glutaraldehyde at different pH levels, providing an informed estimate for the stability of this compound under similar conditions. It is important to note that these are extrapolated values and should be considered as a qualitative guide.

| pH | Half-life (Extrapolated) | Conditions |

| 5 | 508 days | Sterile aqueous solution |

| 7 | 102 days | Sterile aqueous solution |

| 9 | 46 days | Sterile aqueous solution |

Data sourced from studies on glutaraldehyde degradation[2].

Primary Degradation Pathway: Acid-Catalyzed Intramolecular Aldol Condensation

The principal degradation pathway for this compound in an acidic medium is an acid-catalyzed intramolecular aldol condensation. This reaction is thermodynamically favorable as it leads to the formation of a stable six-membered ring system.

The mechanism proceeds in several steps:

-

Protonation of a Carbonyl Oxygen: The reaction is initiated by the protonation of one of the carbonyl oxygens by an acid catalyst (H⁺), making the carbonyl carbon more electrophilic.

-

Enolization: A tautomeric shift occurs, leading to the formation of an enol intermediate at the alpha-carbon of the other aldehyde group.

-

Intramolecular Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the protonated aldehyde. This results in the formation of a new carbon-carbon bond and cyclization.

-

Deprotonation: The protonated carbonyl on the newly formed cyclic intermediate is deprotonated.

-

Dehydration: Under heating or strongly acidic conditions, the β-hydroxy aldehyde can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated aldehyde.

Visualization of the Degradation Pathway

Experimental Protocol for Forced Degradation Studies

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. The following is a generalized protocol for investigating the stability of this compound under acidic conditions.

Materials and Reagents

-

This compound standard of known purity

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) solutions of varying concentrations (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) for neutralization

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphate buffer for HPLC mobile phase

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column

-

pH meter

-

Analytical balance

-

Thermostatically controlled oven or water bath

-

Volumetric flasks and pipettes

Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

Stress Conditions

-

Acidic Hydrolysis:

-

To separate aliquots of the this compound stock solution, add an equal volume of HCl or H₂SO₄ solution of a specific concentration (e.g., 0.1 M and 1 M).

-

Incubate the samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw a sample, neutralize it with an appropriate amount of NaOH, and dilute it to a suitable concentration for HPLC analysis.

-

A control sample with this compound in pure water should be run in parallel.

-

-

Heat (Thermal Stress):

-

Store a solution of this compound at an elevated temperature (e.g., 60°C or 80°C) and analyze at various time points.

-

Analytical Method

-

HPLC Method:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of phosphate buffer and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

-

Injection Volume: 20 µL

-

Data Analysis

-

Monitor the decrease in the peak area of the parent this compound peak and the formation of new peaks corresponding to degradation products.

-

Calculate the percentage of degradation.

-

If possible, identify the structure of the major degradation products using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry).

Visualization of the Experimental Workflow

Summary and Recommendations

This compound is expected to be relatively stable in acidic conditions at room temperature but will likely degrade via an intramolecular aldol condensation, especially at elevated temperatures. For applications requiring long-term stability in solution, formulation at a slightly acidic pH (around 5) and storage at reduced temperatures is recommended.

For drug development professionals, conducting thorough forced degradation studies is imperative to understand the degradation profile of this compound, develop stability-indicating analytical methods, and ensure the safety and efficacy of the final product. The provided experimental protocol serves as a robust starting point for these critical investigations. Further studies employing mass spectrometry are recommended for the definitive identification of degradation products.

References

The Genesis of a Seven-Carbon Dialdehyde: A Technical Guide to the Discovery and Historical Synthesis of Heptanedial

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery and historical context of Heptanedial synthesis. This document provides an in-depth analysis of the foundational synthetic routes, key experimental protocols, and a quantitative comparison of historical methodologies.

This compound, also known as pimelaldehyde, is a seven-carbon aliphatic dialdehyde that has served as a versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of various cyclic and acyclic compounds. This technical guide delves into the historical evolution of this compound synthesis, providing a detailed overview of the pioneering methods that laid the groundwork for its preparation.

Historical Context: The Dawn of Dialdehyde Synthesis

The late 19th and early 20th centuries marked a period of profound advancement in organic chemistry, with chemists diligently exploring methods to construct complex molecules. The synthesis of dialdehydes, in particular, presented a unique challenge due to the presence of two reactive aldehyde functionalities. Early investigations into the cleavage of cyclic olefins by ozonolysis, pioneered by the German chemist Carl Dietrich Harries, proved to be a seminal breakthrough in this field. His work laid the foundation for a rational approach to the synthesis of α,ω-dialdehydes from readily available cyclic precursors.

Foundational Synthetic Routes to this compound

Historically, two primary strategies have dominated the synthesis of this compound: the ozonolysis of cycloheptene and the oxidation of 1,7-heptanediol. These methods, while conceptually straightforward, have undergone significant refinement over the years to improve yields, selectivity, and safety.

Ozonolysis of Cycloheptene

The oxidative cleavage of cycloheptene using ozone stands as one of the earliest and most direct methods for the preparation of this compound. This reaction proceeds through the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). Subsequent reductive workup of the ozonide cleaves the carbon-carbon double bond, yielding the desired dialdehyde.

The mechanism of ozonolysis, elucidated by Rudolf Criegee, involves a 1,3-dipolar cycloaddition of ozone to the alkene, followed by a retro-1,3-dipolar cycloaddition and a subsequent 1,3-dipolar cycloaddition.[1][2]

Logical Workflow for this compound Synthesis via Ozonolysis:

Caption: Workflow for the synthesis of this compound via ozonolysis of cycloheptene.

Oxidation of 1,7-Heptanediol

The oxidation of the primary alcohol groups of 1,7-heptanediol to aldehydes provides an alternative and widely employed route to this compound. A variety of oxidizing agents have been utilized for this transformation, each with its own advantages and limitations in terms of selectivity, reaction conditions, and functional group tolerance.

-

Pyridinium Chlorochromate (PCC): Developed by E.J. Corey and William Suggs, PCC is a milder and more selective oxidizing agent than traditional chromium-based reagents, allowing for the conversion of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

-

Swern Oxidation: This method, named after Daniel Swern, utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.[3][4][5] The Swern oxidation is known for its mild reaction conditions and broad functional group compatibility.[3]

-

Corey-Kim Oxidation: Similar to the Swern oxidation, the Corey-Kim oxidation employs dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS) to form a reactive sulfonium species that oxidizes the alcohol.[6][7][8][9][10]

Signaling Pathway for Alcohol Oxidation (General):

Caption: Generalized pathway for the oxidation of a primary alcohol to an aldehyde.

Quantitative Data from Historical Syntheses

The following table summarizes representative quantitative data for the historical synthesis of this compound and related dialdehydes, providing a comparative overview of the different methodologies.

| Synthetic Route | Starting Material | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Ozonolysis | Cycloheptene | 1. O₃2. Zn, CH₃COOH | Dichloromethane | -78 °C | Not specified in early reports | Harries, 1905 (Implied)[11] |

| PCC Oxidation | 1,7-Heptanediol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room Temperature | ~70-85 (Typical for primary alcohols) | General PCC oxidation literature |

| Swern Oxidation | 1,7-Heptanediol | 1. (COCl)₂, DMSO2. Et₃N | Dichloromethane | -78 °C to Room Temperature | ~80-95 (Typical for primary alcohols) | [5][12][13] |

| Corey-Kim Oxidation | 1,7-Heptanediol | 1. NCS, DMS2. Et₃N | Toluene | -25 °C to Room Temperature | ~85-95 (Typical for primary alcohols) | [7][8][9][10] |

Note: Specific historical yields for the synthesis of this compound are often not well-documented in early literature. The provided yields are typical for the respective reactions with primary alcohols.

Detailed Experimental Protocols

The following are representative experimental protocols for the key historical syntheses of this compound, compiled from general procedures described in the literature.

Protocol for this compound Synthesis via Ozonolysis of Cycloheptene

Experimental Workflow:

References

- 1. Harries Ozonolysis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Ozonolysis - Criegee Mechanism [organic-chemistry.org]

- 3. Swern oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern Oxidation [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]

- 7. Corey-Kim Oxidation | NROChemistry [nrochemistry.com]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. jk-sci.com [jk-sci.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Heptanedial as a Crosslinking Agent for Proteins and Biopolymers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanedial, a seven-carbon dialdehyde, presents a theoretical potential as a crosslinking agent for proteins and biopolymers. In principle, its bifunctional nature allows for the formation of covalent bonds with primary amine groups present in amino acid residues like lysine, leading to the stabilization of protein structures and biopolymer matrices. However, it is crucial to note that extensive literature searches have yielded limited specific data and established protocols for the use of this compound as a protein crosslinking agent. Therefore, the following application notes and protocols are based on the general principles of aldehyde-based crosslinking, primarily drawing parallels with the well-documented crosslinker, glutaraldehyde. The information provided herein should be considered a theoretical framework and a starting point for empirical optimization.

Introduction to Aldehyde-Based Crosslinking

Aldehyde-based crosslinkers are widely used to enhance the mechanical strength, thermal stability, and resistance to enzymatic degradation of proteins and biopolymers. The crosslinking mechanism involves the reaction of the aldehyde groups with nucleophilic groups on the polymer chains, most commonly the primary amine groups of lysine residues. This reaction typically proceeds through the formation of a Schiff base, which can then participate in further reactions to form stable, covalent crosslinks.

Glutaraldehyde, a five-carbon dialdehyde, is the most extensively used crosslinker in this class. Due to the lack of specific data for this compound, it is hypothesized that it would follow a similar reaction pathway, with the longer seven-carbon spacer potentially influencing the flexibility and spatial arrangement of the resulting crosslinks.

Potential Applications

Based on the general properties of dialdehyde crosslinkers, this compound could theoretically be applied in the following areas:

-

Biomaterial Stabilization: Crosslinking of collagen, gelatin, and chitosan scaffolds for tissue engineering to improve their mechanical properties and control their degradation rate.

-

Enzyme Immobilization: Covalently attaching enzymes to solid supports to enhance their stability and reusability.

-

Drug Delivery Systems: Modifying the properties of biopolymer-based carriers to control the release of therapeutic agents.

-

Fixative for Microscopy: Potentially as an alternative to formaldehyde or glutaraldehyde for fixing biological samples, although its efficacy and impact on sample morphology are uncharacterized.

Generalized Crosslinking Mechanism

The proposed reaction of this compound with protein amine groups is a two-step process. The first step involves the nucleophilic attack of a primary amine on one of the aldehyde carbonyls, forming an unstable carbinolamine. This is followed by dehydration to form a Schiff base. The second aldehyde group of the same this compound molecule can then react with another nearby amine group on the same or a different polymer chain, creating an intra- or intermolecular crosslink.

Diagram: Proposed Reaction of this compound with Protein Amine Groups

Caption: Proposed reaction mechanism of this compound with protein amine groups.

Experimental Protocols (Hypothetical & Generalized)

Important Disclaimer: The following protocols are generalized and have not been specifically validated for this compound. Researchers must conduct thorough optimization of all parameters, including concentration, pH, temperature, and reaction time.

Protocol for Crosslinking a Protein Solution (e.g., Bovine Serum Albumin - BSA)

This protocol describes a general procedure for creating crosslinked protein hydrogels.

Materials:

-

Protein (e.g., BSA)

-

This compound solution (concentration to be determined empirically, e.g., start with a range from 0.01% to 1% w/v)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Quenching solution (e.g., 1 M glycine or Tris buffer)

Procedure:

-

Prepare a protein solution of the desired concentration (e.g., 10% w/v BSA in PBS).

-

Add the this compound solution to the protein solution to achieve the desired final crosslinker concentration. Mix gently but thoroughly.

-

Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time (e.g., ranging from 1 to 24 hours). The solution will likely form a hydrogel.

-

To stop the crosslinking reaction, add a quenching solution to react with any unreacted aldehyde groups. Incubate for at least 1 hour.

-

Wash the crosslinked hydrogel extensively with PBS to remove any unreacted crosslinker and quenching agent.

Diagram: Experimental Workflow for Protein Solution Crosslinking

Caption: General workflow for crosslinking a protein solution.

Protocol for Crosslinking a Biopolymer Scaffold (e.g., Collagen Film)

This protocol outlines a method for improving the stability of a pre-formed biopolymer scaffold.

Materials:

-

Biopolymer scaffold (e.g., collagen film)

-

This compound solution in a suitable buffer (e.g., PBS or acetate buffer, pH to be optimized)

-

Quenching solution (e.g., 0.1 M glycine)

-

Deionized water

Procedure:

-

Immerse the biopolymer scaffold in the this compound solution. Ensure the entire scaffold is submerged.

-

Incubate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 2 to 48 hours), depending on the desired degree of crosslinking.

-

Remove the scaffold from the crosslinking solution and immerse it in the quenching solution for at least 1 hour to block unreacted aldehyde groups.

-

Wash the scaffold thoroughly with deionized water (multiple changes) to remove residual chemicals.

-

Lyophilize or air-dry the crosslinked scaffold.

Characterization of Crosslinked Materials

The extent of crosslinking and its effect on the material properties should be thoroughly characterized using appropriate techniques.

| Parameter | Characterization Technique | Purpose |

| Degree of Crosslinking | Ninhydrin Assay or TNBS Assay | To quantify the number of free amine groups remaining after crosslinking. |

| Mechanical Properties | Tensile Testing, Rheometry | To measure changes in tensile strength, elastic modulus, and viscoelastic properties. |

| Thermal Stability | Differential Scanning Calorimetry (DSC) | To determine the denaturation temperature of the crosslinked protein. |

| Swelling Behavior | Swelling Ratio Measurement | To assess the water absorption capacity of the crosslinked hydrogel. |

| Enzymatic Degradation | In vitro degradation assay with relevant enzymes (e.g., collagenase) | To evaluate the resistance of the crosslinked material to enzymatic breakdown. |

| Cytotoxicity | MTT Assay, Live/Dead Staining | To assess the biocompatibility of the crosslinked material with relevant cell lines. |

Safety and Handling

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Directions

While this compound is a theoretical candidate for protein and biopolymer crosslinking, the lack of empirical data necessitates a cautious and experimental approach. The protocols and information provided here serve as a foundational guide. Future research should focus on systematically evaluating the reaction kinetics, crosslinking efficiency, and biocompatibility of this compound in comparison to established crosslinkers like glutaraldehyde. Such studies are essential to determine if this compound offers any advantages, such as reduced cytotoxicity or altered mechanical properties, that would warrant its use in biomedical and research applications.

Heptanedial in Tissue Fixation for Electron Microscopy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective tissue fixation is a cornerstone of high-quality electron microscopy, aiming to preserve the ultrastructure of cells and tissues in a state that is as close to life as possible. Chemical fixation, employing cross-linking agents, is a widely adopted method to achieve this stabilization. Aldehydes, particularly dialdehydes like glutaraldehyde, are the most common and effective cross-linking fixatives for electron microscopy due to their ability to form stable intermolecular bridges, primarily between proteins.[1][2][3]

This document provides detailed application notes and a generalized protocol for the use of heptanedial as a primary fixative for tissue preparation in electron microscopy. It is important to note that while glutaraldehyde (a five-carbon dialdehyde) is extensively documented, specific literature on the application of this compound (a seven-carbon dialdehyde) in this context is scarce. Therefore, the information and protocols presented herein are based on the established principles of dialdehyde fixation and should be considered as a starting point for developing sample-specific optimization.

Mechanism of Action: Protein Cross-linking by Dialdehydes

Dialdehydes, such as this compound, preserve cellular ultrastructure by covalently cross-linking proteins.[1] The two aldehyde groups of the molecule react with nucleophilic groups on amino acid residues, primarily the ε-amino group of lysine.[4] This reaction forms a Schiff base, which then can react with another nearby amino group, creating a stable methylene bridge. The longer hydrocarbon chain of this compound compared to glutaraldehyde may result in longer, more flexible cross-links.

Caption: Mechanism of protein cross-linking by this compound.

Data Presentation: Comparative Properties of Aldehyde Fixatives

| Property | Formaldehyde | Glutaraldehyde | This compound (Predicted) |

| Chemical Structure | Monoaldehyde (CH₂O) | Dialdehyde (C₅H₈O₂) | Dialdehyde (C₇H₁₂O₂) |

| Penetration Rate | Fast (approx. 10 mm/hour)[1] | Slower (approx. 2-3 mm/hour)[1] | Slower than glutaraldehyde due to larger molecular size |

| Cross-linking Efficiency | Lower, forms reversible cross-links | High, forms stable, irreversible cross-links[4] | High, forms stable cross-links |

| Effect on Antigenicity | Generally preserves antigenicity well | Can mask antigenic sites due to extensive cross-linking | Likely to mask antigenic sites |

| Preservation of Ultrastructure | Good, but can cause some distortion | Excellent, considered the standard for EM[4] | Potentially excellent, with more flexible cross-links |

Experimental Protocol: Tissue Fixation using this compound

This protocol is a general guideline and should be optimized for the specific tissue type and experimental goals.

Materials

-

This compound (EM grade)

-

Paraformaldehyde (EM grade)

-

Sodium cacodylate buffer (0.2 M, pH 7.2-7.4)

-

Sucrose

-

Osmium tetroxide (OsO₄)

-

Ethanol series (50%, 70%, 90%, 100%)

-

Propylene oxide

-

Epoxy resin (e.g., Epon, Araldite)

Workflow

Caption: General workflow for tissue fixation using a dialdehyde.

Detailed Methodology

-

Primary Fixation:

-

Prepare a primary fixative solution of 2.5% this compound and 2% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.2-7.4) with 0.1 M sucrose.

-

Immediately immerse tissue blocks (no thicker than 1 mm in one dimension) in the primary fixative.

-

Fix for 2-4 hours at 4°C. The optimal fixation time will depend on the tissue type and size.

-

-

Washing:

-

After primary fixation, wash the tissue blocks three times for 15 minutes each in 0.1 M sodium cacodylate buffer at 4°C. This step is crucial to remove excess aldehydes that can react with osmium tetroxide.

-

-

Post-fixation:

-

Post-fix the tissue in 1% osmium tetroxide in 0.1 M sodium cacodylate buffer for 1-2 hours at 4°C. Osmium tetroxide serves as a secondary fixative, primarily for lipids, and also enhances contrast.[1]

-

Safety Note: Osmium tetroxide is highly toxic and volatile. Handle with extreme caution in a fume hood.

-

-

Washing:

-

Wash the tissue blocks three times for 10 minutes each with distilled water at room temperature.

-

-

Dehydration:

-

Dehydrate the tissue through a graded series of ethanol:

-

50% ethanol for 15 minutes

-

70% ethanol for 15 minutes

-

90% ethanol for 15 minutes

-

100% ethanol, three times for 20 minutes each.

-

-

-

Infiltration:

-

Infiltrate the tissue with a transitional solvent, such as propylene oxide, twice for 15 minutes each.

-

Infiltrate with a 1:1 mixture of propylene oxide and epoxy resin for at least 1 hour.

-

Infiltrate with pure epoxy resin overnight on a rotator.

-

-

Embedding:

-

Embed the tissue in fresh epoxy resin in embedding molds.

-

Polymerize the resin in an oven at 60°C for 48 hours.

-

Concluding Remarks

The use of this compound as a primary fixative in electron microscopy is a novel area with potential advantages, such as providing longer and more flexible cross-links within the tissue. However, due to the lack of specific studies, the provided protocol is a generalized starting point. Researchers are encouraged to empirically determine the optimal concentrations, fixation times, and other parameters for their specific samples. Careful consideration of the slower penetration rate of this larger dialdehyde is essential for achieving uniform and high-quality fixation. As with all aldehydes, appropriate safety precautions should be taken to minimize exposure.

References

Application Notes and Protocols for Heptanedial-Based Drug Delivery Systems and Nanoparticle Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction